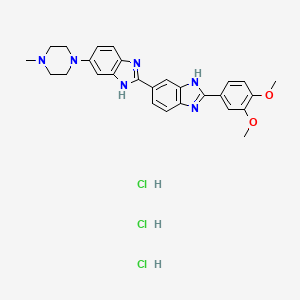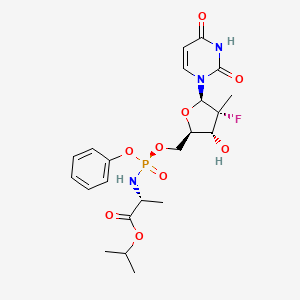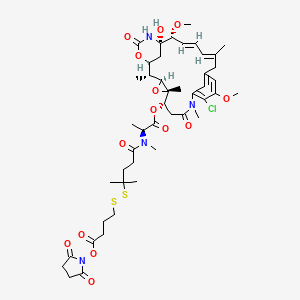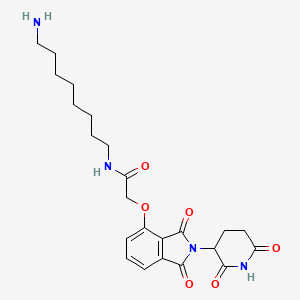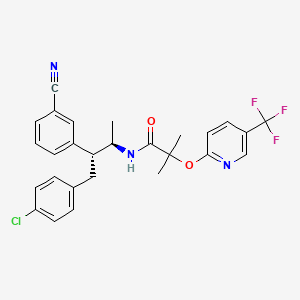
Taranabant ((1R,2R)stereoisomer)
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del MK0364 (1R,2R)estereoisómero implica varios pasos, incluida la preparación de compuestos intermedios y sus reacciones posteriores para formar el producto final. Las rutas sintéticas específicas y las condiciones de reacción suelen ser propietarias y pueden variar según el fabricante. los métodos de síntesis generales implican el uso de catalizadores quirales y reacciones selectivas para obtener el estereoisómero deseado .
Métodos de producción industrial
La producción industrial del MK0364 (1R,2R)estereoisómero implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como cristalización, purificación y control de calidad para cumplir con los estándares de la industria .
Análisis De Reacciones Químicas
Tipos de reacciones
El MK0364 (1R,2R)estereoisómero sufre diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en el compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde átomos o grupos específicos se reemplazan por otros.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones de reacción, como la temperatura, la presión y el solvente, se optimizan para lograr los productos deseados .
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto. Las reacciones de sustitución dan como resultado versiones modificadas del compuesto original con diferentes grupos funcionales .
Aplicaciones Científicas De Investigación
El MK0364 (1R,2R)estereoisómero tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como compuesto de referencia en estudios que involucran receptores de cannabinoides y sus ligandos.
Biología: Employed in research on the endocannabinoid system and its role in various physiological processes.
Medicina: Investigado por sus posibles efectos terapéuticos en condiciones como la obesidad, el manejo del dolor y los trastornos neurológicos.
Mecanismo De Acción
El MK0364 (1R,2R)estereoisómero ejerce sus efectos actuando como un agonista inverso en el receptor de cannabinoides 1 (CB1). Esto significa que se une al receptor e induce una respuesta opuesta a la de un agonista. La interacción del compuesto con el receptor CB1 conduce a la inhibición de la actividad del receptor, lo que puede modular varios procesos fisiológicos, incluida la regulación del apetito, la percepción del dolor y el estado de ánimo .
Comparación Con Compuestos Similares
Compuestos similares
Taranabant: La mezcla racémica de Taranabant contiene tanto el (1R,2R) como el (1S,2S)estereoisómero.
Rimonabant: Otro antagonista del receptor CB1 con propiedades farmacológicas similares.
AM251: Un antagonista selectivo del receptor CB1 utilizado en estudios de investigación.
Singularidad
El MK0364 (1R,2R)estereoisómero es único debido a su alta potencia y selectividad para el receptor CB1. Su estereoquímica específica permite interacciones específicas con el receptor, lo que lo convierte en una herramienta valiosa en la investigación científica y en aplicaciones terapéuticas potenciales .
Propiedades
IUPAC Name |
N-[(2R,3R)-4-(4-chlorophenyl)-3-(3-cyanophenyl)butan-2-yl]-2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]oxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClF3N3O2/c1-17(34-25(35)26(2,3)36-24-12-9-21(16-33-24)27(29,30)31)23(14-18-7-10-22(28)11-8-18)20-6-4-5-19(13-20)15-32/h4-13,16-17,23H,14H2,1-3H3,(H,34,35)/t17-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYKJCMUNUWAGO-HXOBKFHXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


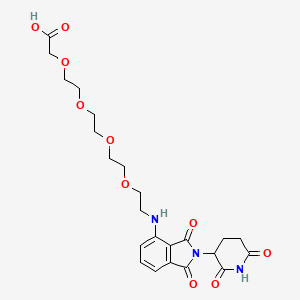

![2-iodo-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;trihydrochloride](/img/structure/B560569.png)
